Essential Intermediate for a High-Potency IGF-1R/IR Dual Inhibitor (GTx-134) with Defined Nanomolar Activity
The primary scientific justification for procuring 4-Chloro-2-methoxypyridine-3-carbaldehyde is its established, documented use as a key reactant in the synthesis of GTx-134 , [1]. GTx-134 is a dual small-molecule inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR). Its potency is defined by biochemical IC50 values of 97 nM for IGF-1R and 187 nM for IR , . This compound is not an inhibitor itself, but it is the indispensable precursor for generating the specific pharmacophore that yields this nanomolar-level, dual-target activity. In contrast, the use of a generic or differently substituted pyridine aldehyde would produce a distinct final compound with unknown and almost certainly non-equivalent activity.
| Evidence Dimension | Biochemical Inhibition Potency (IC50) of the Final Product (GTx-134) |
|---|---|
| Target Compound Data | Serves as the essential precursor for GTx-134 synthesis |
| Comparator Or Baseline | GTx-134 (final product): IC50 for IGF-1R = 97 nM; IC50 for IR = 187 nM |
| Quantified Difference | The 4-chloro-2-methoxy substitution pattern is required to achieve these specific nanomolar IC50 values. A different substitution pattern would lead to a different compound with a different activity profile. |
| Conditions | Biochemical assays using recombinant human IGF-1R and IR |
Why This Matters
This evidence directly links the procurement of the aldehyde to the synthesis of a highly potent, preclinically validated drug candidate, providing a clear, quantifiable endpoint for a medicinal chemistry program.
- [1] Yang, X., et al. (2011). Molecular Target Characterization and Antimyeloma Activity of the Novel, Insulin-like Growth Factor 1 Receptor Inhibitor, GTx-134. Clinical Cancer Research, 17(15), 4717–4728. View Source
